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Compound of Interest

Compound Name: Hexachlorocyclopropane

Cat. No.: B11948299

For researchers, scientists, and professionals in drug development, a thorough understanding
of the physicochemical properties of molecules like hexachlorocyclopropane is paramount.
This guide provides a detailed comparison of computationally predicted and experimentally
determined properties of hexachlorocyclopropane, offering insights into the accuracy of
theoretical models and a solid foundation for further research.

This document summarizes key thermodynamic and structural properties of
hexachlorocyclopropane derived from both theoretical calculations and laboratory
experiments. All quantitative data is presented in clear, tabular formats for straightforward
comparison. Detailed methodologies for both the computational predictions and experimental
determinations are provided to ensure a comprehensive understanding of the data's origins.

Comparison of Physicochemical Properties

The following table summarizes the available computational and experimental data for various
properties of hexachlorocyclopropane. The computational values are primarily derived from
group contribution methods, which are widely used for property estimation in the absence of
experimental data.
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Property Computational Value Experimental Value

Thermodynamic Properties

Standard Gibbs Free Energy

) -68.34 (Joback)[1] Not Available
of Formation (kJ/mol)
Enthalpy of Formation )
B -121.85 (Joback)[1] Not Available
(Standard Conditions, kJ/mol)
Enthalpy of Fusion (kJ/mol) 10.09 (Joback)[1] 18.600[2]
Enthalpy of Vaporization .
44.42 (Joback)[1] Not Available
(kd/mol)
Physical Properties
Normal Boiling Point (K) 490.74 (Joback)[1] 448.25[3]
Normal Melting Point (K) 384.25 (Joback)[1] 376[2]
Vapor Pressure (mmHg at _
Not Available 1.57[3]
25°C)
Molecular Properties
Octanol/Water Partition ] )
3.522 (Crippen)[1] Not Available

Coefficient (logP)

Methodologies and Protocols

A clear understanding of the methods used to generate this data is crucial for its correct
interpretation and application.

Computational Methods

The computational data presented here are primarily based on established group contribution
methods. These methods estimate the properties of a molecule by summing the contributions
of its individual functional groups.

¢ Joback Method: This is a group contribution method used to estimate a range of
thermodynamic properties from the molecular structure alone. It assumes that there are no
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interactions between the functional groups and relies on additive contributions. The
properties estimated using the Joback method in this guide include the standard Gibbs free
energy of formation, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, and
normal boiling point.

o Crippen Method: The Crippen method is an atom-based approach for calculating the octanol-
water partition coefficient (logP). It involves classifying atoms into different types based on
their chemical environment and summing their respective contributions to the overall logP

value.

Experimental Methods

The experimental data cited in this guide were obtained through various laboratory techniques.

e Boiling Point Determination: The experimental boiling point was determined at a pressure of
760 mmHg.

» Vapor Pressure Measurement: The vapor pressure was measured at a constant temperature
of 25°C.

o Calorimetry: The enthalpy of fusion was determined by measuring the heat flow during the

phase transition from solid to liquid.

o X-ray Crystallography: The crystal structure of hexachlorocyclopropane was determined
using single-crystal X-ray diffraction. This technique involves diffracting X-rays through a
crystal and analyzing the resulting diffraction pattern to determine the precise arrangement of
atoms in the crystal lattice. While the full structural parameters (bond lengths and angles)
were not available in the immediate search results, the unit cell parameters and space group
have been reported.

Data Comparison Workflow

The following diagram illustrates the workflow for comparing computational and experimental
data for a given molecule like hexachlorocyclopropane.
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Define Target Molecule:
Hexachlorocyclopropane

Computational Data Acquisition Experimental Data Acquisition

Group Contribution Methods Quantum Chemical Calculations Spectroscopic & Calorimetric Diffraction Methods
(e.g., Joback, Crippen) (e.g., DFT) Measurements (X-ray, Electron)

N L

Data Collation & Structuring

:

Comparative Analysis

Publish Comparison Guide
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Comparison workflow for computational and experimental data.

Discussion

The comparison reveals some discrepancies between the computationally predicted and
experimentally measured values. For instance, the Joback method overestimates the normal
boiling point by approximately 42.5 K. Similarly, there is a notable difference between the
calculated and experimental enthalpy of fusion. These differences can be attributed to the
inherent approximations in the group contribution methods, which do not account for the
specific intramolecular interactions and steric effects present in a strained ring system like

cyclopropane.
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The lack of experimental data for several key thermodynamic properties, such as the enthalpy
of formation and Gibbs free energy of formation, highlights an area where further experimental
investigation is warranted. Such data would be invaluable for refining computational models
and providing a more complete understanding of the thermochemistry of
hexachlorocyclopropane.

In conclusion, while computational methods provide useful estimations, particularly for
properties that are difficult to measure experimentally, experimental data remains the gold
standard for accuracy. This guide underscores the importance of a synergistic approach, where
computational predictions guide experimental work, and experimental results are used to
validate and improve theoretical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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